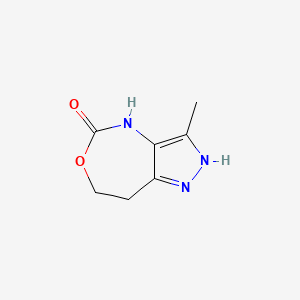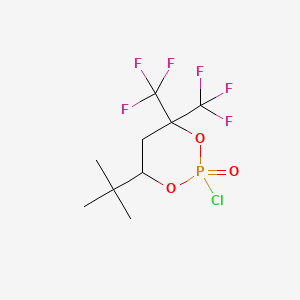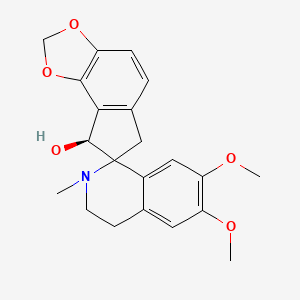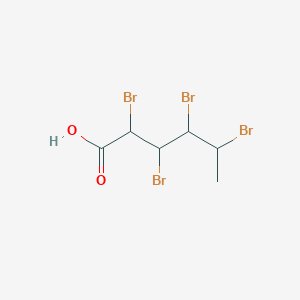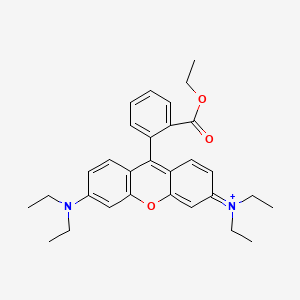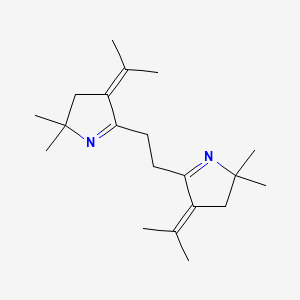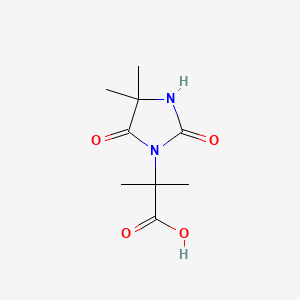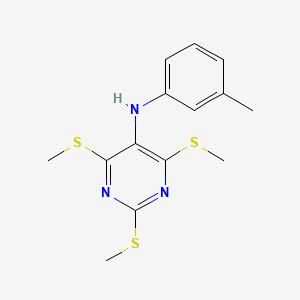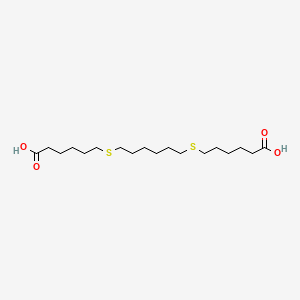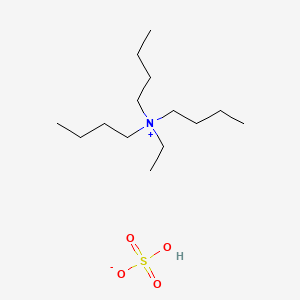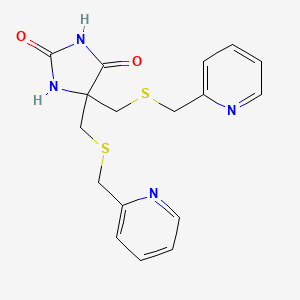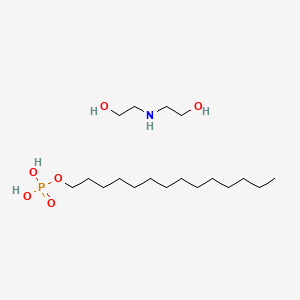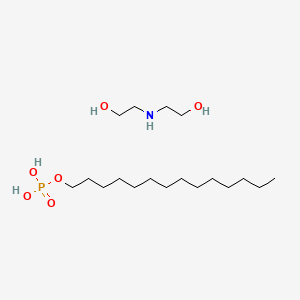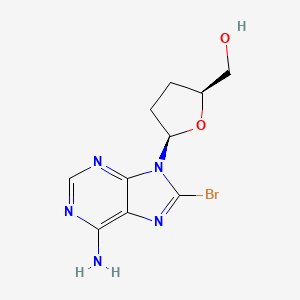
Adenosine, 8-bromo-2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoadenosine 3’,5’-cyclic monophosphate, commonly referred to as 8Br-ddA, is a brominated cyclic mononucleotide. This compound is a cell-permeable analog of cyclic adenosine monophosphate, which is known for its resistance to hydrolysis by phosphodiesterases. It is widely used in scientific research due to its ability to activate protein kinase A and its involvement in various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoadenosine 3’,5’-cyclic monophosphate typically involves the bromination of adenosine 3’,5’-cyclic monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenine ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 8-Bromoadenosine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromoadenosine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cyclic nucleotides, while substitution reactions can produce a variety of substituted cyclic nucleotides .
Applications De Recherche Scientifique
8-Bromoadenosine 3’,5’-cyclic monophosphate has numerous applications in scientific research:
Chemistry: It is used as a tool to study cyclic nucleotide signaling pathways and their regulation.
Biology: The compound is employed to investigate cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in diseases where cyclic adenosine monophosphate signaling is disrupted.
Industry: The compound is used in the development of pharmaceuticals and as a research reagent in various biochemical assays .
Mécanisme D'action
8-Bromoadenosine 3’,5’-cyclic monophosphate exerts its effects by mimicking the action of cyclic adenosine monophosphate. It activates protein kinase A, which in turn phosphorylates various target proteins involved in cellular signaling pathways. This activation leads to changes in gene expression, cell growth, differentiation, and apoptosis. The compound’s resistance to hydrolysis by phosphodiesterases allows for prolonged activation of protein kinase A .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclic adenosine monophosphate: The non-brominated analog of 8-Bromoadenosine 3’,5’-cyclic monophosphate.
8-Bromo-cyclic guanosine monophosphate: A similar brominated cyclic nucleotide with different cellular targets.
Dibutyryl cyclic adenosine monophosphate: Another cyclic adenosine monophosphate analog with enhanced cell permeability .
Uniqueness
8-Bromoadenosine 3’,5’-cyclic monophosphate is unique due to its enhanced resistance to hydrolysis and its ability to activate protein kinase A more effectively than cyclic adenosine monophosphate. This makes it a valuable tool in research for studying prolonged cyclic adenosine monophosphate signaling and its effects on cellular processes .
Propriétés
Numéro CAS |
121353-86-4 |
|---|---|
Formule moléculaire |
C10H12BrN5O2 |
Poids moléculaire |
314.14 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-10-15-7-8(12)13-4-14-9(7)16(10)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,13,14)/t5-,6+/m0/s1 |
Clé InChI |
GJDDMLRZHBSEJS-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3N=C2Br)N |
SMILES canonique |
C1CC(OC1CO)N2C3=NC=NC(=C3N=C2Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


